

# Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chlorohexyl prop-2-enoate

Cat. No.: B15124619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**, a key intermediate in various organic syntheses. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside detailed experimental protocols for its synthesis and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chlorohexyl prop-2-enoate**. This data has been generated using computational chemistry software and provides a reference for the expected spectral characteristics of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **6-Chlorohexyl prop-2-enoate** (Solvent:  $\text{CDCl}_3$ , Field Strength: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                                                            |
|----------------------|--------------|-------------|-----------------------------------------------------------------------|
| 6.40                 | dd           | 1H          | =CH <sub>2</sub> (trans to C=O)                                       |
| 6.12                 | dd           | 1H          | -CH=                                                                  |
| 5.82                 | dd           | 1H          | =CH <sub>2</sub> (cis to C=O)                                         |
| 4.15                 | t            | 2H          | -O-CH <sub>2</sub> -                                                  |
| 3.54                 | t            | 2H          | -CH <sub>2</sub> -Cl                                                  |
| 1.78                 | p            | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -Cl                                 |
| 1.68                 | p            | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -                                 |
| 1.45                 | m            | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |

Table 2: Predicted <sup>13</sup>C NMR Data for **6-Chlorohexyl prop-2-enoate** (Solvent: CDCl<sub>3</sub>, Field Strength: 100 MHz)

| Chemical Shift (ppm) | Assignment                                             |
|----------------------|--------------------------------------------------------|
| 166.2                | C=O                                                    |
| 130.8                | =CH <sub>2</sub>                                       |
| 128.5                | -CH=                                                   |
| 64.5                 | -O-CH <sub>2</sub> -                                   |
| 45.0                 | -CH <sub>2</sub> -Cl                                   |
| 32.5                 | -CH <sub>2</sub> -CH <sub>2</sub> -Cl                  |
| 28.6                 | -O-CH <sub>2</sub> -CH <sub>2</sub> -                  |
| 26.5                 | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Cl |
| 25.4                 | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chlorohexyl prop-2-enoate**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment           |
|--------------------------------|-----------|----------------------|
| 2940-2860                      | Medium    | C-H stretch (alkane) |
| 1725                           | Strong    | C=O stretch (ester)  |
| 1635                           | Medium    | C=C stretch (alkene) |
| 1405                           | Medium    | =C-H bend            |
| 1190                           | Strong    | C-O stretch (ester)  |
| 650                            | Medium    | C-Cl stretch         |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Chlorohexyl prop-2-enoate**

| m/z     | Relative Intensity (%) | Assignment                                                            |
|---------|------------------------|-----------------------------------------------------------------------|
| 190/192 | 30/10                  | [M] <sup>+</sup> (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)   |
| 155     | 100                    | [M - Cl] <sup>+</sup>                                                 |
| 99      | 40                     | [CH <sub>2</sub> =CHCOOCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup> |
| 55      | 80                     | [CH <sub>2</sub> =CHCO] <sup>+</sup>                                  |

## Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**.

### Synthesis of 6-Chlorohexyl prop-2-enoate

Materials:

- 6-Chlorohexan-1-ol

- Acryloyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

Procedure:

- To a solution of 6-chlorohexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding a saturated aqueous solution of NaHCO<sub>3</sub>.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO<sub>3</sub> and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **6-Chlorohexyl prop-2-enoate** as a colorless oil.

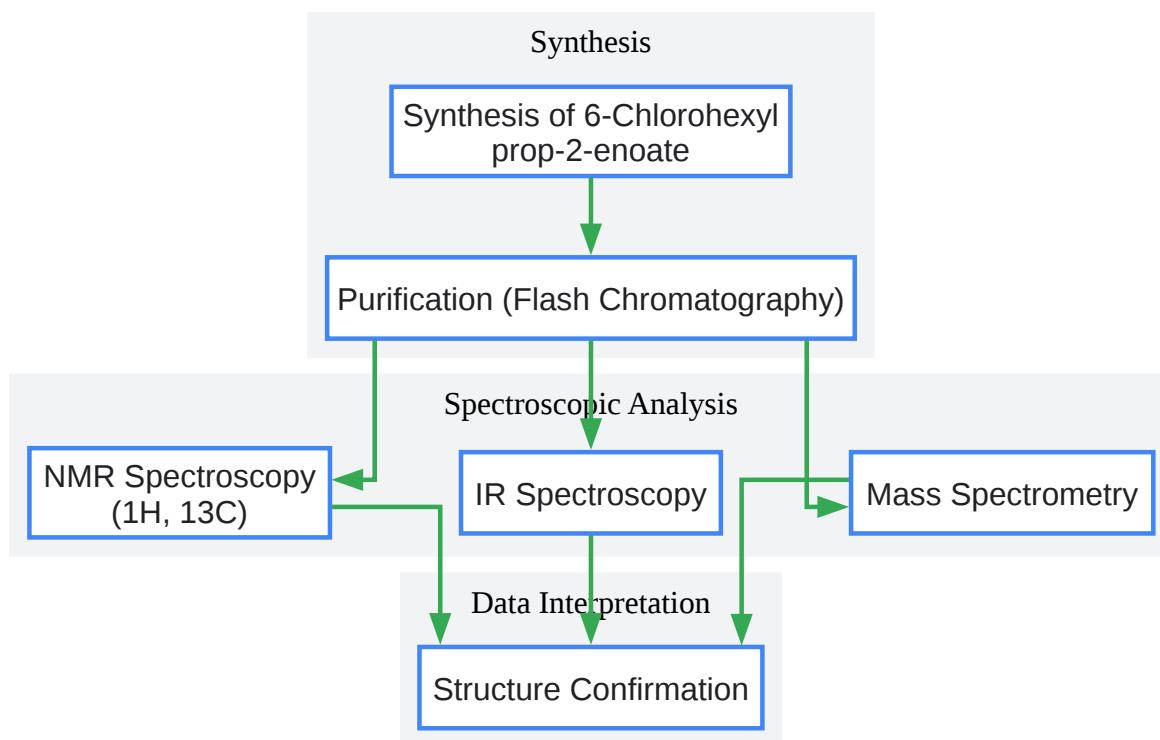
## Spectroscopic Analysis

NMR Spectroscopy:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl<sub>3</sub>).

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### IR Spectroscopy:


- The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
- A thin film of the neat compound is placed on a salt plate (NaCl or KBr).
- The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

#### Mass Spectrometry:

- The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
- The sample is introduced via direct infusion or gas chromatography.
- The mass-to-charge ratio ( $m/z$ ) of the fragments is recorded.

## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**.

[Click to download full resolution via product page](#)

Caption: Logical flow for NMR-based structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15124619#spectroscopic-analysis-of-6-chlorohexyl-prop-2-enoate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)